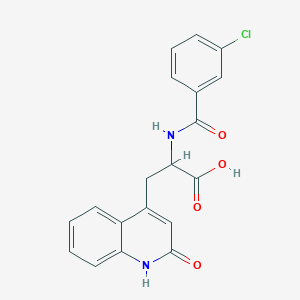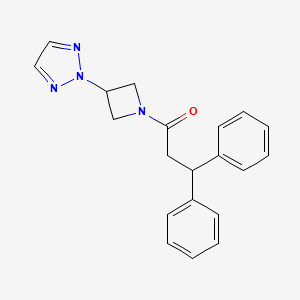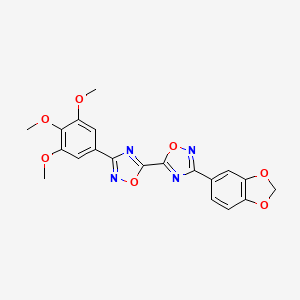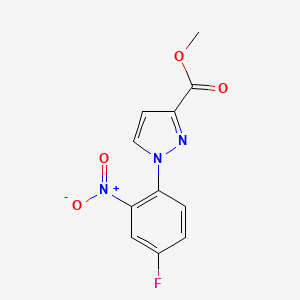
Rebamipide 3-Chloro Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rebamipide 3-Chloro Impurity is a chemical compound with the molecular formula C19H15ClN2O4 and a molecular weight of 370.7864 . It is an impurity of Rebamipide, an amino acid derivative of 2-(1H)-quinolinone . It is used in synthetic chemistry as a reference tool .
Molecular Structure Analysis
The molecular structure of this compound consists of a 3-chlorobenzamido group and a 2-oxo-1,2-dihydroquinolin-4-yl group . The InChI code for the compound is 1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) .Physical and Chemical Properties Analysis
This compound is a neat compound . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Hepatic Ischemia/Reperfusion Injury
Rebamipide has shown potential in modulating nuclear factor (NF)-κB signaling in a hepatic ischemia/reperfusion (I/R) model, suggesting its hepatoprotective activity. The study found that Rebamipide post-treatment reduced serum levels of alanine transaminase, improved liver histopathology, and modulated inflammatory and oxidative stress markers, pointing towards its anti-inflammatory, antioxidant, and antiapoptotic effects (Gendy, Abdallah, & El-Abhar, 2017).
Analytical Method Development
Research has also been conducted on developing and validating spectrophotometric methods for the quantification of Rebamipide and its impurities, indicating the importance of accurately measuring Rebamipide concentrations for pharmaceutical applications (Alqarni et al., 2021).
Hydroxyl Radical Scavenging
Studies on Rebamipide and related compounds have demonstrated their scavenging activity against hydroxyl radicals. The structural features of Rebamipide, such as the 3,4-double bond of the quinolinone ring and the para-chlorobenzoyl function, are crucial for this activity, suggesting a potential mechanism for its gastroprotective effects (Naito et al., 1995).
Urothelial Healing
Intravesical application of Rebamipide has been explored for its healing effects on damaged urothelium in a rat cystitis model. The study found that Rebamipide accelerated urothelial repair, protected barrier function, and suppressed bladder overactivity and nociception (Funahashi et al., 2014).
Ultraviolet B-induced Corneal Damage
Rebamipide has been studied for its protective effects against UVB-induced corneal damage in mice. The research suggests that Rebamipide's sunscreening and hydroxyl radical scavenging effects may contribute to attenuating corneal damage (Tanito et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGQNMAAZVUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)



![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)
![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)
![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)
![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)

